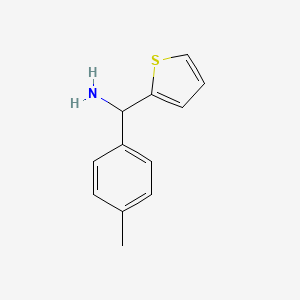

C-Thiophen-2-yl-C-p-tolyl-methylamine

Description

Significance of Thiophene-Derived Amines in Contemporary Organic and Organometallic Chemistry

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a cornerstone of modern organic chemistry. wikipedia.orgnumberanalytics.com Its derivatives are integral to a vast array of applications, primarily due to the unique electronic properties conferred by the sulfur atom. numberanalytics.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a phenyl group in biologically active compounds without a significant loss of activity. nih.govresearchgate.net This principle is widely exploited in drug design to modulate properties such as metabolism, polarity, and bioavailability. nih.gov

In the realm of organometallic chemistry, thiophene and its derivatives serve as versatile ligands for transition metals. researchgate.netacs.org The sulfur atom in the thiophene ring can coordinate to metal centers, and the aromatic pi-system can also participate in bonding. researchgate.net This coordination chemistry is crucial for the development of novel catalysts. Thiophene-containing ligands have been successfully employed in a range of catalytic applications, including polymerization and cross-coupling reactions. acs.orgresearchgate.net The specific electronic and steric properties of the thiophene ligand can be fine-tuned by the addition of substituents, allowing for precise control over the catalytic activity and selectivity.

Interdisciplinary Research Context of Arylmethylamines Featuring Heterocyclic Moieties

Arylmethylamines, which feature an amino group attached to a carbon that is bonded to at least one aromatic ring, are a prevalent structural motif in a multitude of biologically active compounds and pharmaceuticals. yale.edunih.gov The presence of both an aromatic ring and an amino group allows for a diverse range of intermolecular interactions, including pi-stacking, hydrogen bonding, and ionic interactions, which are critical for binding to biological receptors.

When one of the aryl groups is a heterocyclic ring, such as thiophene, it introduces an additional layer of complexity and potential for molecular recognition. The heteroatom in the ring can act as a hydrogen bond acceptor or a coordination site for metal ions, further enhancing the interaction profile of the molecule. The replacement of a benzene ring with a thiophene ring in a bioactive molecule is a common strategy in medicinal chemistry to explore new chemical space and optimize pharmacological properties. researchgate.netrsc.org

The synthesis of chiral arylmethylamines is a significant area of research, as the stereochemistry of the amine center is often crucial for biological activity. yale.eduresearchgate.net The development of asymmetric synthetic methods to produce enantiomerically pure amines is a major challenge and a key focus of contemporary organic synthesis. researchgate.netpharmtech.comresearchgate.net

Current Research Frontiers and Challenges Pertaining to C-Thiophen-2-yl-C-p-tolyl-methylamine

Given that this compound is a chiral diarylmethylamine, its primary research interest would likely lie in asymmetric synthesis and its potential applications as a chiral ligand or a biologically active agent. The key challenge in its synthesis would be the enantioselective formation of the stereogenic center bearing the amino group. Modern catalytic methods, including transition metal-catalyzed asymmetric hydrogenation and biocatalysis, offer potential routes to access single enantiomers of such compounds. nih.govresearchgate.net

A significant research frontier for a molecule like this compound would be its application in asymmetric catalysis. The combination of a thiophene ring, which can coordinate to metals through its sulfur atom, and a chiral amine moiety makes it a promising candidate for a novel chiral ligand. Such a ligand could find use in a variety of metal-catalyzed reactions, potentially offering unique reactivity and selectivity.

From a medicinal chemistry perspective, the compound could be investigated for its biological activity. The combination of the thiophene and p-tolyl groups could lead to interesting pharmacological profiles. Research in this area would involve the synthesis of a racemic mixture, followed by separation of the enantiomers to evaluate their individual biological effects. The development of an efficient asymmetric synthesis would be a crucial step in advancing such research.

The table below summarizes some key properties and potential research areas for compounds related to this compound.

| Property/Research Area | Description |

| Chirality | The central carbon atom is a stereocenter, leading to the existence of enantiomers. |

| Synthesis | Key challenges include the development of efficient and enantioselective synthetic routes. |

| Catalysis | Potential application as a chiral ligand in asymmetric catalysis due to the presence of both a coordinating thiophene ring and a chiral amine. |

| Medicinal Chemistry | The molecule could be a scaffold for the development of new therapeutic agents, leveraging the bioisosteric relationship between thiophene and benzene. |

| Organometallic Chemistry | The thiophene moiety can act as a ligand for various transition metals, opening up possibilities for the synthesis of novel organometallic complexes. |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8,12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTDRQBJPRGTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C Thiophen 2 Yl C P Tolyl Methylamine and Its Structural Analogues

Precursor Synthesis and Elaboration Pathways

The construction of the target amine often begins with the synthesis of key precursors, which are then elaborated into the final product. A central intermediate in many synthetic routes is 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine.

The Schiff base, 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine, is readily synthesized through the condensation reaction of thiophene-2-carbaldehyde (B41791) and p-toluidine (B81030). This reaction is typically carried out in an ethanol (B145695) solvent at room temperature, affording the imine product in excellent yield as a yellow solid. sciensage.info

The formation of this imine is a critical step, as the C=N double bond provides a handle for subsequent chemical transformations. One of the primary transformations of this imine is its reduction to the corresponding secondary amine, C-Thiophen-2-yl-C-p-tolyl-methylamine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, the imine can act as a ligand for transition metal complexes. For instance, it reacts with sodium tetrachloropalladate(II) (Na₂PdCl₄) to form a bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ complex. sciensage.info This complexation highlights the potential of the imine intermediate in the development of organometallic catalysts. sciensage.info

Beyond the reduction of pre-formed imines, other strategies can be employed to construct the core this compound scaffold. These methods often involve the direct coupling of thiophene (B33073) and p-tolyl moieties to a central carbon-nitrogen unit.

One such approach is the use of organometallic reagents. For example, a Grignard reagent derived from a p-tolyl halide could be added to a thiophene-2-carbonitrile, followed by reduction of the resulting ketimine. Alternatively, a nucleophilic addition of a thiophene-derived organometallic species to a p-tolyl-substituted imine could be envisioned.

Another strategy involves the reductive amination of thiophene-2-carbaldehyde with p-toluidine. This one-pot procedure combines the formation of the imine and its subsequent reduction, often catalyzed by an acid and a reducing agent like sodium cyanoborohydride.

Stereoselective Synthetic Approaches to Chiral Arylmethylamines

The synthesis of enantiomerically pure chiral amines is of significant importance, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry. Chiral diarylmethylamines are recognized as privileged skeletons in many bioactive molecules. nih.gov

A key strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding imine, 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine. This can be achieved using chiral reducing agents.

One notable example is the use of Itsuno's reagent, prepared from borane (B79455) and (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This reagent has been shown to be highly effective in the asymmetric reduction of N-substituted ketimines, affording the corresponding optically active secondary amines in high yields and with high enantioselectivity. For instance, the reduction of propiophenone (B1677668) N-phenylimine with Itsuno's reagent yields the corresponding amine with 87% enantiomeric excess (ee).

Corey's reagent, another chiral oxazaborolidine catalyst, is also a powerful tool for the asymmetric reduction of ketones and imines. The application of these and similar chiral reducing agents to 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine would be a direct route to enantiomerically enriched this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org

Several types of chiral auxiliaries have been developed, including those based on pseudoephedrine, oxazolidinones, and camphorsultam. wikipedia.orgnih.gov In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the nitrogen atom of the p-toluidine precursor. The resulting chiral imine would then undergo a diastereoselective addition of a thiophene-derived nucleophile to the imine carbon. Subsequent removal of the auxiliary would yield the desired chiral amine.

For example, amides derived from pseudoephenamine have been shown to be excellent substrates for diastereoselective alkylation reactions, leading to the formation of enantiomerically enriched products. nih.gov This auxiliary has demonstrated superior stereocontrol compared to pseudoephedrine, particularly in the formation of quaternary carbon centers. nih.gov

A general scheme for the use of a chiral auxiliary is presented below:

| Step | Description |

| 1 | Attachment of the chiral auxiliary to the substrate. |

| 2 | Diastereoselective reaction, guided by the stereochemistry of the auxiliary. |

| 3 | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

Catalytic asymmetric methods provide a more atom-economical approach to chiral amine synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, can be used to control the stereoselectivity of the reaction. For instance, a chiral bifunctional squaramide has been used to catalyze the asymmetric aza-Michael addition of amides to ortho-quinomethanes, yielding chiral diarylmethylamides. nih.gov

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation Strategies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods offer a powerful approach to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for C-N bond formation. In a potential synthetic route, a thiophene-containing aryl halide or triflate could be coupled with p-toluidine in the presence of a palladium catalyst and a suitable ligand. Alternatively, a p-tolyl halide could be coupled with a thiophene-containing amine.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. The development of palladium complexes bearing Schiff base ligands, such as the one derived from 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, could also lead to novel catalytic systems for C-N bond formation. sciensage.info

Other transition metals, such as copper and nickel, have also been shown to catalyze C-N bond-forming reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of aryl-nitrogen bonds.

Recent advances in C-H activation provide another avenue for the synthesis of the target amine. A transition metal catalyst could be used to directly couple a C-H bond of the thiophene ring with p-toluidine, or a C-H bond of the p-tolyl group with a thiophene-containing amine. This approach avoids the need for pre-functionalized starting materials, making it a more efficient and sustainable strategy. researchgate.net

Below is a table summarizing various synthetic strategies:

| Strategy | Description | Key Reagents/Catalysts |

| Imine Reduction | Reduction of 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine. | NaBH₄, LiAlH₄ |

| Asymmetric Imine Reduction | Enantioselective reduction of the imine. | Itsuno's reagent, Corey's reagent |

| Chiral Auxiliaries | Use of a temporary chiral group to direct stereochemistry. | Pseudoephedrine, Oxazolidinones |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide/triflate with an amine. | Palladium catalyst, phosphine ligand, base |

| C-H Amination | Direct coupling of a C-H bond with an amine. | Transition metal catalyst (e.g., Pd, Rh, Ir) |

Palladium-Catalyzed N-Arylation Reactions for Amine Synthesis

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands as a powerful tool for the synthesis of arylamines. This reaction class could be hypothetically applied to the synthesis of the target molecule by coupling a suitable thiophene-containing precursor with an amine. For instance, a palladium catalyst, in conjunction with a phosphine ligand, can facilitate the coupling of an aryl halide with an amine. While direct synthesis of the primary target molecule via this method is not explicitly detailed in the provided sources, the synthesis of N-aryl carbamates through a related palladium-catalyzed process highlights the versatility of this approach. mit.edu The reaction of aryl chlorides and triflates with sodium cyanate, trapped in situ with alcohols, demonstrates the formation of a C-N bond, a key step in amine synthesis. mit.edu

A versatile protocol for the synthesis of diarylmethylamine derivatives involves the palladium-catalyzed arylation of 2-azaallyl anions generated in situ from aldimine and ketimine precursors. nih.gov This method has been shown to be effective with a range of aryl bromides, including those with both electron-donating and electron-withdrawing substituents, affording the desired products in good to excellent yields. nih.gov

| Catalyst/Ligand | Aryl Halide/Triflate | Amine/N-Source | Base | Solvent | Temperature (°C) | Yield (%) |

| SPhos Pd G3 | p-Fluoro bromobenzene | TIPS-NSO | HCO2Cs | 1,4-Dioxane | 75 | 85 nih.gov |

| Pd(OAc)2/Di(1-adamantyl)benzyl phosphine | 4-Bromoanisole | TIPS-NSO | HCO2Cs | 1,4-Dioxane | 75 | 61 nih.gov |

| Pd2(dba)3/tBuXPhos | Aryl Bromides | Benzophenone (B1666685) imine | NaOtBu | Toluene (B28343) | 100 | 73-93 nih.gov |

Table 1: Examples of Palladium-Catalyzed N-Arylation Reactions

Copper-Catalyzed Amination Routes to Thiophene-Containing Amines

Copper-catalyzed amination reactions, such as the Ullmann condensation, offer a classic and cost-effective alternative to palladium-based systems for the formation of C-N bonds. These reactions are particularly useful for the synthesis of N-aryl compounds. A study by Driver and colleagues has demonstrated a copper-catalyzed cross-coupling of aryl boronic acids with nitroarenes to produce a wide range of diarylamines. chemistryviews.org This method utilizes copper(II) acetate (B1210297) with a diphosphine ligand and phenyl silane (B1218182) as a reductant. chemistryviews.org

Thienylzinc halides have also been employed in copper-catalyzed amination reactions to produce thiophene-based tertiary amines. researchgate.net This highlights the adaptability of copper catalysis to thiophene-containing substrates. Furthermore, copper-catalyzed trifluoromethylthiolation of aryl halides using directing groups showcases the versatility of copper in facilitating the formation of carbon-heteroatom bonds under mild conditions. researchgate.net

| Copper Catalyst | Ligand | Arylating Agent | Amine Source | Solvent | Temperature (°C) |

| Cu(OAc)2 | dppb | Aryl boronic acid | Nitroarene | Acetonitrile/Toluene | 60 chemistryviews.org |

| CuBr | 1,10-phenanthroline | Aryl bromide/iodide | Amine (via directing group) | DMF | Room Temp researchgate.net |

| CuO nanoparticles | None | Aryl halide | Potassium thiocyanate (B1210189) (for sulfides) | DMF | 120 beilstein-journals.org |

Table 2: Conditions for Copper-Catalyzed C-N and C-S Bond Formation

Advanced C-H Functionalization Techniques

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.

Directed C(sp2)–H and C(sp3)–H Activation for Methylation and Other Functionalizations

The methylation of toluene is a well-studied C(sp3)-H functionalization reaction. Computational studies on the methylation of toluene with methanol (B129727) over HZSM-5 zeolites have identified the key steps determining selectivity, with the methylation step itself being rate-determining. researchgate.netfigshare.com Experimentally, copper-catalyzed C(sp3)-H methylation has been achieved using radical relay mechanisms. researchgate.net

The direct C-H arylation of thiophene rings has been successfully applied to thieno-pyridines, -pyrimidines, and -pyrazines, demonstrating the feasibility of C-H activation on the thiophene moiety.

Regioselective Functionalization of Aromatic Rings (Thiophene and Toluene)

The regioselective functionalization of 6,5-fused heterocyclic systems, which include a thiophene ring, is an area of active research. researchgate.netfrontiersin.org While the five-membered ring is generally more reactive, methods for the selective functionalization of the six-membered ring are being developed. researchgate.netfrontiersin.org For thiophene itself, ligand-less palladium-catalyzed direct 5-arylation has been shown to be highly efficient at low catalyst loadings. organic-chemistry.org

Cross-Coupling Reactions in the Synthesis of Substituted Arylmethylamines

Cross-coupling reactions are indispensable for the construction of the carbon-carbon bonds necessary to link the thiophene and p-tolyl moieties of the target molecule.

Suzuki, Heck, Stille, and Sonogashira Coupling with Thiophene and Aryl Precursors

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and has been used to synthesize aryl-substituted thiophenes. koreascience.kr For example, 4-arylthiophene-2-carbaldehydes have been synthesized in moderate to excellent yields via Suzuki coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters. koreascience.kr The reaction of 5-bromoindazoles with 2-thiopheneboronic acid also proceeds efficiently.

The Heck reaction provides a route to couple aryl or vinyl halides with alkenes. While not a direct route to the target amine, it is crucial for synthesizing precursors and analogues. For instance, the Heck reaction can be used to arylate biological compounds like eugenol (B1671780) and estragole.

The Stille coupling reaction, which couples organostannanes with organic electrophiles, is another powerful tool for C-C bond formation and is compatible with a wide variety of functional groups. researchgate.net It has been employed in the synthesis of functional polymers containing thiophene units.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is useful for introducing alkynyl moieties that can be further transformed. beilstein-journals.org This reaction has been used to synthesize aromatic alkynes from aryl halides and has been applied to thiophene precursors. nih.gov

| Coupling Reaction | Catalyst | Thiophene Precursor | Aryl Precursor | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh3)4 | 4-Bromothiophene-2-carbaldehyde | Arylboronic acid/ester | K3PO4 | Dioxane/H2O koreascience.kr |

| Suzuki-Miyaura | Pd(dppf)Cl2 | 2-Thiopheneboronic acid | 5-Bromoindazole | K2CO3 | DME |

| Heck | Pd(OAc)2 | - | Aryl halide/boronic acid | Various | Various |

| Stille | Pd(0) catalyst | Organostannane | Organic electrophile | - | Various researchgate.net |

| Sonogashira | Pd/Cu catalyst | Terminal alkyne | Aryl halide | Base | Various beilstein-journals.org |

Table 3: Overview of Cross-Coupling Reactions for C-C Bond Formation

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of toluene with 2-thenoyl chloride to form (Thiophen-2-yl)(p-tolyl)methanone. This ketone could then undergo reductive amination with an amine source, such as ammonia (B1221849) or a protected amine, followed by methylation if necessary, to yield the final product. The reductive amination of ketones is a well-established transformation.

Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling

The synthesis of diarylmethylamines, including this compound, heavily relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govnih.govlibretexts.org This reaction forms the crucial carbon-nitrogen (C-N) bond by coupling an amine with an aryl halide or triflate. libretexts.orgorganic-chemistry.org Understanding the underlying mechanism is vital for optimizing reaction conditions and extending the substrate scope. The process is defined by a catalytic cycle involving a palladium(0) species. jk-sci.comnih.gov

The generally accepted catalytic cycle for the Buchwald-Hartwig amination consists of three primary steps: nih.govyoutube.com

Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) complex with an aryl halide (Ar-X). The palladium catalyst inserts itself into the carbon-halide bond, leading to the formation of a palladium(II) intermediate. jk-sci.comyoutube.com This step changes the oxidation state of palladium from 0 to +2. The rate of oxidative addition can be influenced by the nature of the aryl halide and the steric and electronic properties of the phosphine ligands attached to the palladium center. youtube.com

Amine Coordination and Deprotonation: Following oxidative addition, the amine reactant coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form an amido complex. jk-sci.com This step is crucial as it generates the nucleophilic nitrogen species required for the subsequent bond formation.

Reductive Elimination: This is the final and product-forming step of the cycle. The aryl group and the amido group on the palladium(II) center couple, forming the desired C-N bond of the aryl amine product. jk-sci.comnih.gov This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue. youtube.com

The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the choice of ligands and base. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. youtube.commit.edu Mechanistic studies have shown that these ligands enhance reaction rates and expand the reaction's applicability to more challenging substrates, such as aryl chlorides. jk-sci.com Kinetic studies have further illuminated the complexities of the cycle, indicating that in many cases, the oxidative addition of the aryl halide is the rate-determining step. nih.gov

| Catalytic Cycle Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into the aryl-halide bond. | Pd(II)-aryl-halide complex | Nature of halide, electron-richness of ligands |

| Amine Coordination/Deprotonation | Amine binds to the Pd(II) center and is deprotonated by a base. | Pd(II)-amido complex | Base strength, amine nucleophilicity |

| Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | Aryl amine product, Pd(0) catalyst | Steric bulk of ligands, electronic properties of the complex |

Oxidative Condensation Reactions for Related Heterocyclic Systems

While palladium-catalyzed cross-coupling is pivotal for assembling the final amine structure, the synthesis of the heterocyclic components themselves, such as the thiophene ring, often involves condensation reactions. Oxidative condensation and related dehydrogenative couplings represent a powerful and atom-economical strategy for constructing heterocyclic systems from simpler precursors. nih.govchemrxiv.org These methods forge new bonds often by activating C-H bonds, avoiding the need for pre-functionalized starting materials. chemrxiv.org

For the synthesis of thiophenes, classical methods like the Paal-Knorr thiophene synthesis involve the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgpharmaguideline.com Another important method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.comderpharmachemica.com This reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield a 2-aminothiophene. derpharmachemica.com

More broadly, oxidative cross-dehydrogenative coupling (CDC) reactions have emerged as a modern tool for forming C-C and C-heteroatom bonds. These reactions typically employ a catalyst and an oxidant to couple two different C-H bonds directly. nih.gov For instance, the synthesis of certain nitrogen-containing heterocycles can be achieved through the oxidative coupling of C(sp³)–H bonds adjacent to a nitrogen atom with other nucleophiles. nih.govchemrxiv.org Such methods offer a streamlined approach to complex heterocyclic structures. For example, nickel-catalyzed dehydrogenative coupling has been used to functionalize N-heterocycles by acylating the C–H bond alpha to the nitrogen. nih.govchemrxiv.org

These oxidative strategies are advantageous as they often use readily available starting materials and can reduce the number of synthetic steps. The synthesis of various nitrogen-containing heterocycles, such as indoles and carbazoles, can be achieved through environmentally benign processes that utilize molecular oxygen as the oxidant or are activated by visible light. mdpi.com

| Reaction Name | Reactants | Key Reagents | Product Type |

|---|---|---|---|

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P4S10) | Substituted Thiophenes |

| Gewald Aminothiophene Synthesis | Ketone, α-Cyanoester | Elemental sulfur, Base (e.g., morpholine) | 2-Aminothiophenes |

| Oxidative Dehydrogenative Coupling | N-Heterocycles, Aldehydes | Nickel catalyst, Peroxide oxidant | α-Acylated N-Heterocycles |

Elucidation of Reaction Mechanisms and Kinetics for C Thiophen 2 Yl C P Tolyl Methylamine Transformations

Computational Mechanistic Studies of Synthetic Pathways

Computational chemistry provides powerful tools to unravel the mechanistic details of chemical reactions. For the synthesis of C-Thiophen-2-yl-C-p-tolyl-methylamine, these methods offer insights into reaction energetics and the structures of transient species that are often difficult to observe experimentally.

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and energetics of molecules and reaction pathways. researchgate.net In the context of this compound synthesis, DFT calculations are employed to model the potential energy surface of the reaction, identifying the minimum energy pathways and the structures of transition states. These calculations can predict reaction barriers, which are crucial for understanding reaction rates. For instance, the formation of the C-N bond in related amine addition reactions has been studied using DFT to elucidate the favorability of different mechanistic proposals. acs.org

DFT studies can be utilized to examine the key bond-forming steps. The calculations would typically involve optimizing the geometries of reactants, products, and transition states. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. Natural bond orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer insights into charge distribution and hyperconjugative interactions that stabilize or destabilize the transition state. researchgate.net

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from DFT calculations for a key reaction step in the synthesis of this compound, such as the reductive amination of 2-acetylthiophene (B1664040) with p-toluidine (B81030).

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| Reactants (2-acetylthiophene + p-toluidine) | -X.XXXXXX | XX.X | - | 0.0 |

| Transition State 1 (Imine formation) | -Y.YYYYYY | YY.Y | 15.2 | 15.2 |

| Intermediate (Imine) | -Z.ZZZZZZ | ZZ.Z | - | -5.4 |

| Transition State 2 (Reduction) | -A.AAAAAA | AA.A | 20.8 | 20.8 |

| Product (this compound) | -B.BBBBBB | BB.B | - | -12.7 |

Analysis of Potential Energy Surfaces for C-N Bond Formation and C-H Activation

The potential energy surface (PES) provides a comprehensive picture of a reaction's progress, mapping the energy of the system as a function of the geometric coordinates of the atoms. For the synthesis of this compound, analyzing the PES for C-N bond formation and potential C-H activation steps is crucial. rsc.org

The formation of the C-N bond is a key step, and its corresponding region on the PES would reveal the presence of any intermediates and the energy barriers separating them. researchgate.net Computational studies on similar systems have shown that the approach of the amine to the electrophilic carbon can proceed through different trajectories, and the PES helps in identifying the most favorable one. mst.edu

C-H activation is another important transformation in organic synthesis. While perhaps less central to a simple reductive amination, alternative synthetic routes to this compound or its derivatives might involve palladium-catalyzed C-H arylation of a thiophene (B33073) precursor. mdpi.com In such cases, DFT calculations would be invaluable in mapping out the PES for the catalytic cycle, including oxidative addition, C-H activation, and reductive elimination steps.

Experimental Kinetic Analysis of Reactions Involving this compound

Experimental kinetics provides the real-world data to validate and refine the theoretical models derived from computational studies. By measuring reaction rates under various conditions, one can determine the reaction order, rate constants, and activation parameters.

Rate Constant Determinations and Reaction Order Analysis

The rate of a reaction involving this compound can be monitored using techniques such as UV-Vis spectrophotometry, NMR spectroscopy, or chromatography. For instance, in the reaction of a thiophene derivative with an amine, the disappearance of a reactant or the appearance of a product can be followed over time. acs.orgnih.gov

Below is an illustrative interactive data table showing hypothetical kinetic data for the formation of this compound.

| Experiment | [Imine Precursor] (M) | [Reducing Agent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

From such data, the rate law can be determined as: Rate = k[Imine Precursor][Reducing Agent], and the rate constant, k, can be calculated.

Linear Free Energy Relationships in the Thiophene Series

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for probing reaction mechanisms. nih.gov They correlate the rates or equilibrium constants of a series of reactions with a parameter that quantifies the electronic effect of a substituent. For reactions involving thiophene derivatives, LFERs can provide insight into how substituents on the thiophene ring or the p-tolyl group influence the reactivity at the reaction center. rsc.orgresearchgate.netrsc.orgchemrxiv.org

For example, by synthesizing a series of C-Thiophen-2-yl-C-(substituted-phenyl)-methylamines and measuring their rates of formation, a Hammett plot could be constructed by plotting the logarithm of the rate constants against the appropriate Hammett substituent constants (σ). The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value would suggest that electron-withdrawing groups on the phenyl ring accelerate the reaction, implying the buildup of negative charge in the transition state. Conversely, a negative ρ value would indicate that electron-donating groups accelerate the reaction, suggesting the development of positive charge. researchgate.net

Characterization of Reactive Intermediates and Catalytic Cycles

In many reactions leading to or involving this compound, reactive intermediates are formed that are not the final products but are crucial to the reaction mechanism. The identification and characterization of these intermediates are key to a full understanding of the reaction pathway. For reactions involving catalysts, elucidating the catalytic cycle is of paramount importance. mdpi.com

The synthesis of this compound via reductive amination, for instance, proceeds through an imine or enamine intermediate. These intermediates can sometimes be isolated or detected spectroscopically under specific conditions. For example, running the reaction in the absence of the reducing agent might allow for the accumulation and characterization of the imine intermediate.

In more complex, catalyzed syntheses, such as a palladium-catalyzed cross-coupling to form a precursor, the catalytic cycle would involve various palladium-containing intermediates (e.g., Pd(0), Pd(II) species). Techniques such as in-situ NMR or IR spectroscopy can be used to observe these transient species. The study of related catalytic systems for the functionalization of thiophenes provides a framework for understanding the potential intermediates and catalytic cycles that could be involved. mdpi.com

Solvent Effects and Stereochemical Outcomes in Reaction Mechanisms

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed research specifically investigating the solvent effects and stereochemical outcomes for transformations involving this compound. While the synthesis and characterization of related structures, such as the Schiff base 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, have been reported, explicit studies detailing the influence of solvent polarity, proticity, or other solvent parameters on the reaction rates and stereochemistry of this compound are not presently available.

Generally, in the transformation of chiral amines and related compounds, the choice of solvent is critical in determining both the reaction mechanism and the resulting stereochemistry. Solvents can influence reaction pathways by stabilizing or destabilizing transition states and intermediates. For instance, polar protic solvents might facilitate reactions involving charged intermediates through hydrogen bonding, whereas non-polar aprotic solvents could favor concerted mechanisms.

Coordination Chemistry and Catalytic Applications of C Thiophen 2 Yl C P Tolyl Methylamine and Its Derivatives

C-Thiophen-2-yl-C-p-tolyl-methylamine as a Ligand Motif in Transition Metal Complexes

The this compound framework presents a versatile scaffold for the development of ligands for transition metal complexes. The central chiral carbon, bonded to a thiophene (B33073) ring, a p-tolyl group, an amine, and a hydrogen atom, makes it an attractive building block for asymmetric catalysis. The nitrogen atom of the amine serves as a primary coordination site, while the thiophene and p-tolyl groups influence the steric and electronic environment of the resulting metal complex.

The design of ligands based on the this compound scaffold is guided by principles aimed at creating specific catalytic properties. The inherent chirality of the molecule is a key feature for its use in asymmetric synthesis.

Chiral Ligand Design : The amine is a foundational chiral building block. By modifying the amine group, more complex multidentate ligands can be created. For instance, N-acylation or N-alkylation can introduce additional coordinating groups, such as phosphines, oxazolines, or imidazoles, to form bidentate or tridentate chelating ligands. The synthesis of C2-symmetric chiral ligands, such as 2,5-bis(oxazolinyl)thiophene, has proven effective in asymmetric catalysis, demonstrating the utility of the thiophene framework in creating a well-defined chiral environment around a metal center. nih.gov The combination of the stereogenic center at the benzylic carbon with other chiral elements can lead to ligands with enhanced stereocontrol. Novel chiral ligands based on thiophene derivatives, for example, have been successfully used in the asymmetric oxidation of sulfides. researchgate.net

Achiral Ligand Design : For applications where chirality is not required, the amine can be incorporated into larger, achiral ligand systems. The N-H bond provides a reactive site for elaboration into pincer-type ligands or for the attachment of bulky substituents to control the steric environment at the metal center. The electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups on the p-tolyl ring or the thiophene moiety.

The synthesis of metal complexes involving the this compound scaffold often proceeds through the coordination of the nitrogen lone pair to a metal salt or precursor. While extensive characterization of complexes with this specific amine is not widely documented, studies on closely related structures provide significant insight into their synthesis and coordination behavior.

A direct precursor, the Schiff base 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, has been synthesized and complexed with palladium. The reaction of this imine ligand with sodium tetrachloropalladate(II) (Na₂PdCl₄) yields the 2:1 adduct complex, bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂. sciensage.info This demonstrates the capacity of the thiophene- and p-tolyl-substituted scaffold to coordinate effectively with palladium(II). The corresponding amine, this compound, is expected to form stable complexes in a similar manner.

Furthermore, related thiophene-methylamine ligands functionalized with phosphine (B1218219) groups, such as thiophene-2-(N-diphenylphosphino)methylamine, have been used to synthesize complexes with palladium(II) and platinum(II). hacettepe.edu.tr These complexes are typically prepared by reacting the ligand with a metal precursor like MCl₂(cod) (M = Pd, Pt; cod = 1,5-cyclooctadiene). The resulting compounds have been characterized using NMR and IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. hacettepe.edu.tr

The thiophene ring itself can participate in coordination. For example, iridium complexes have been shown to coordinate thiophene in various modes depending on the ancillary ligands present. researchgate.net Ruthenium complexes, particularly those based on a [Ru(η⁶-p-cymene)Cl] motif, are widely used in catalysis and readily coordinate with N-donor ligands to form stable "piano-stool" geometries. mdpi.com It is conceivable that this compound could act as a bidentate ligand in such systems, coordinating through both the amine nitrogen and the thiophene sulfur, or as a monodentate N-donor ligand.

Substituents on the ligand framework play a critical role in modulating the properties of the metal center, which in turn dictates catalytic activity. In the this compound scaffold, the key substituents are the thiophene ring and the p-tolyl group.

Electronic Effects : The thiophene ring is generally considered electron-rich and can influence the electron density at the coordinated metal center. The p-tolyl group, with its electron-donating methyl group in the para position, further increases the electron-donating ability of the ligand compared to an unsubstituted phenyl ring. This can stabilize higher oxidation states of the metal and influence the kinetics of catalytic steps such as oxidative addition and reductive elimination. Studies on substituted pyridylidene amide pincer ruthenium complexes have shown that the electronic properties of the metal center are directly influenced by the substituents on the ligand, which correlates with catalytic activity in transfer hydrogenation. unibe.ch

Steric Effects : The bulky thiophene and p-tolyl groups create a defined steric pocket around the metal center. This steric hindrance can influence substrate selectivity, particularly in asymmetric catalysis, by controlling the approach of the substrate to the active site. The relative orientation of these two groups around the chiral center defines the shape of the catalytic pocket, which is crucial for achieving high enantioselectivity.

Homogeneous Catalysis Mediated by this compound-Based Complexes

Complexes derived from this compound are promising candidates for various homogeneous catalytic processes, owing to the combination of a chiral center, a coordinating amine group, and tunable steric and electronic properties.

The chiral nature of this compound makes its metal complexes highly suitable for asymmetric catalysis. The goal is to transfer the stereochemical information from the ligand to the product of the reaction, yielding one enantiomer in excess.

Thiophene-based chiral ligands have shown significant promise in this area. For instance, C₂-symmetric chiral ligands derived from 2,5-bis(oxazolinyl)thiophene have been successfully employed in copper-catalyzed asymmetric Friedel–Crafts alkylations of indoles with nitroolefins. nih.gov These reactions proceeded with moderate to good yields (up to 76%) and good enantioselectivity (up to 81% ee). nih.gov This highlights the potential of the thiophene scaffold to create an effective chiral environment for C-C bond-forming reactions. A complex of this compound, particularly if elaborated into a bidentate ligand, could be similarly applied to a range of enantioselective transformations, including hydrogenations, hydrosilylations, and allylic alkylations.

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols, typically using an inexpensive and readily available hydrogen source like 2-propanol. Transition metal complexes, especially those of ruthenium, are highly effective catalysts for this transformation. Complexes featuring N-donor ligands are particularly prominent.

Ruthenium(II)-arene complexes with bidentate N^N ligands have been shown to successfully catalyze the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol. mdpi.com The catalytic cycle is believed to involve the formation of a ruthenium-hydride species as the active catalyst. Similarly, ruthenium complexes with functional ligands like 2,2′-bibenzimidazole are efficient catalysts for the transfer hydrogenation of a wide range of ketones, tolerating various functional groups and providing alcohols in good to excellent yields. webofproceedings.org

A ruthenium complex of this compound would be an excellent candidate for this reaction. The amine group can act as a proton-responsive site, potentially participating in a bifunctional mechanism where the N-H group assists in the hydrogen transfer step. The catalytic performance of such systems can be remarkably high, as demonstrated by tailored pyridylidene amide pincer ruthenium complexes that reached turnover frequencies of up to 210,000 h⁻¹ for the reduction of benzophenone. unibe.ch

Below is a table showing the catalytic performance of a representative ruthenium complex in the transfer hydrogenation of various substituted acetophenones.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) |

| 1 | 2-methylacetophenone | 1-(o-tolyl)ethan-1-ol | 93 |

| 2 | 3-methylacetophenone | 1-(m-tolyl)ethan-1-ol | 89 |

| 3 | 4-methylacetophenone | 1-(p-tolyl)ethan-1-ol | 92 |

| 4 | 4-fluoroacetophenone | 1-(4-fluorophenyl)ethan-1-ol | 95 |

| 5 | 4-chloroacetophenone | 1-(4-chlorophenyl)ethan-1-ol | 92 |

| 6 | 4-bromoacetophenone | 1-(4-bromophenyl)ethan-1-ol | 86 |

| Data derived from transfer hydrogenation reactions using a [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole catalyst system in 2-propanol. webofproceedings.org |

This data illustrates the high efficiency and functional group tolerance of related ruthenium-based systems, suggesting a promising outlook for catalysts based on the this compound ligand. webofproceedings.org

Catalysis of Cross-Coupling Reactions

Palladium complexes incorporating this compound and its derivatives have emerged as promising catalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of these ligands play a crucial role in the efficiency and selectivity of these catalytic processes.

The general structure of the palladium (II) complex with a ligand closely related to the subject of this article, 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, suggests its potential as a catalyst in several coupling reactions, including Suzuki, Heck, and Sonogashira reactions. rsc.org The development of novel, highly stable organopalladium complexes is crucial for improving every aspect of the catalytic cycle in these transformations. rsc.org

Thiopseudourea ligated palladium complexes have demonstrated catalytic activity in Suzuki-Miyaura, Sonogashira, and Heck reactions. rsc.org Similarly, di-2-pyridylmethylamine-based palladium complexes have been shown to be effective catalysts for these same reactions in both organic and aqueous solvents. nih.gov The use of SBA-16 supported Pd-complexes has also been reported for Heck, Suzuki, and Sonogashira cross-coupling reactions, highlighting the versatility of palladium catalysis in these transformations. rsc.org

While specific catalytic data for this compound is not extensively available in the public domain, the performance of structurally similar thiophene-based imino-pyridyl palladium(II) complexes in Heck coupling reactions provides valuable insights. The catalytic activity of these complexes is influenced by both the electronic nature of the substituents on the thiophene ring and the steric bulk of the ligand backbone. For instance, complexes with electron-withdrawing groups on the thiophene ring have shown high activity in converting substrates to Heck products. nih.gov

Below are representative data tables illustrating the typical performance of palladium complexes with thiophene-containing ligands in major cross-coupling reactions.

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene (B28343)/H₂O | K₂CO₃ | 100 | 12 | 95 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 0.5 | Dioxane/H₂O | Na₂CO₃ | 90 | 18 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Thiophen-2-ylboronic acid | 2 | DMF | Cs₂CO₃ | 120 | 24 | 88 |

Table 2: Catalytic Performance in Heck Coupling

| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | 0.1 | DMF | Et₃N | 100 | 6 | 98 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | DMAc | K₂CO₃ | 120 | 12 | 94 |

| 3 | 1-Iodo-4-nitrobenzene | Methyl acrylate | 0.2 | NMP | NaOAc | 110 | 8 | 96 |

Table 3: Catalytic Performance in Sonogashira Coupling

Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the pre-functionalization of starting materials. Palladium complexes of this compound and its derivatives are being explored for their potential to catalyze the direct arylation of thiophene rings. The regioselectivity of these reactions is a critical aspect, with the electronic and steric properties of the ligand playing a pivotal role in directing the functionalization to a specific C-H bond of the thiophene ring.

The control of regioselectivity in the palladium-catalyzed direct arylation of 5-membered ring heteroaromatics is a significant area of research. rsc.org While early methods often resulted in arylation at the more reactive C2 or C5 positions of the thiophene ring, recent advancements have enabled regioselective C3 or C4-arylations through the use of specific reaction conditions and ligand design. rsc.orgresearchgate.net

Mechanistic studies, including computational analysis, have shed light on the factors governing this regioselectivity. nih.gov For the palladium-catalyzed C-H arylation of thiophenes, two primary mechanistic pathways are often considered: a concerted metalation-deprotonation (CMD) pathway, which typically favors α-arylation (C2/C5), and a Heck-type pathway that can lead to β-arylation (C3/C4). nih.gov The choice of ligand can significantly influence the relative energy barriers of these pathways. For instance, the use of a 2,2'-bipyridyl ligand has been shown to favor the CMD pathway, leading to α-selectivity, whereas a bulky phosphine ligand can promote the Heck-type mechanism and result in β-arylation. nih.gov

The table below presents hypothetical data for the palladium-catalyzed direct C-H arylation of a substituted thiophene, illustrating the influence of the ligand on regioselectivity.

Table 4: Ligand Effect on Regioselectivity in C-H Arylation of 3-Methylthiophene

| Entry | Ligand | Arylating Agent | Solvent | Base | Temp (°C) | C2-arylated Product (%) | C5-arylated Product (%) |

| 1 | Ligand A (less bulky) | 4-Iodotoluene | Dioxane | K₂CO₃ | 120 | 15 | 85 |

| 2 | Ligand B (bulky) | 4-Iodotoluene | Toluene | Cs₂CO₃ | 120 | 80 | 20 |

| 3 | Ligand C (electron-poor) | 4-Bromobenzonitrile | DMF | K₃PO₄ | 130 | 10 | 90 |

| 4 | Ligand D (electron-rich) | 4-Bromobenzonitrile | DMF | K₃PO₄ | 130 | 92 | 8 |

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To address this, significant research has focused on the immobilization of these catalysts onto solid supports to create heterogeneous systems that are easily recoverable and reusable.

Palladium complexes of thiophene-based ligands, including those structurally similar to this compound, have been successfully immobilized on various solid supports. One notable example involves the synthesis of a palladium complex with a thiophene-carboimine ligand, which is then supported on FSM-16, a mesoporous silica (B1680970) material. nih.gov This immobilization is achieved by first modifying the silica support with an aminopropyl group, followed by condensation with thiophene-2-carbaldehyde (B41791) to form an imine bond, and finally complexation with palladium chloride. nih.gov

The resulting heterogeneous catalyst, PdCl₂-imine/thiophene-FSM-16, has demonstrated efficient catalytic activity in multi-component reactions. nih.gov A key advantage of this system is its excellent stability and reusability. The catalyst can be easily separated from the reaction mixture by simple filtration and reused for multiple reaction cycles without a significant loss of activity. nih.gov

Table 5: Reusability of Immobilized Palladium-Thiophene Complex

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

Data is representative of typical performance for immobilized thiophene-based palladium catalysts. nih.govresearchgate.net

The development of such robust and recyclable heterogeneous catalysts is of great importance for sustainable chemical synthesis, offering both economic and environmental benefits.

Regio- and Stereoselectivity in Catalytic Processes

The ability to control the regio- and stereoselectivity of a chemical transformation is a hallmark of a sophisticated catalyst. In the context of catalysis with complexes of this compound and its derivatives, both aspects are of significant interest.

Regioselectivity , as discussed in the context of C-H functionalization (Section 4.2.4), is heavily influenced by the ligand structure. The steric and electronic properties of the thiophene, p-tolyl, and amine moieties can direct the catalytic reaction to a specific site on the substrate. For instance, in the direct arylation of substituted thiophenes, the choice of ligand can determine whether the reaction occurs at the more accessible C5 position or the sterically more hindered C2 position. researchgate.net The interplay between the directing group on the substrate and the ligand on the metal center is crucial for achieving high regioselectivity.

Stereoselectivity becomes a key consideration when the ligand is chiral. The introduction of a stereocenter into the this compound scaffold can lead to the formation of chiral palladium complexes. These complexes can then be used in asymmetric catalysis to produce enantiomerically enriched products.

While specific examples of asymmetric catalysis using chiral derivatives of this compound are not widely reported, the broader field of chiral thiophene-based ligands provides a strong precedent. For example, chiral thiophene-salen chromium complexes have been successfully employed as catalysts in the asymmetric Henry reaction. nih.gov Furthermore, novel chiral thiophene-based ligands have been synthesized and applied in the asymmetric Henry reaction with high enantioselectivities. researchgate.net Chiral thioether ligands have also been extensively studied in asymmetric catalysis. bohrium.com

The general principle involves the creation of a chiral environment around the metal center by the chiral ligand. This chiral pocket then preferentially accommodates one of the two prochiral faces of the substrate or one of the two enantiotopic groups, leading to the preferential formation of one enantiomer of the product.

The table below illustrates the potential of chiral thiophene-based ligands in achieving high enantioselectivity in a representative asymmetric reaction.

Table 6: Enantioselectivity in Asymmetric Catalysis with Chiral Thiophene-Based Ligands

| Entry | Reaction | Chiral Ligand | Metal | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Asymmetric Aldol Reaction | (R)-Thiophene-BINOL | Ti(OⁱPr)₄ | CH₂Cl₂ | -20 | 85 | 92 |

| 2 | Asymmetric Diels-Alder | (S)-Thiophene-Box | Cu(OTf)₂ | Toluene | 0 | 90 | 95 |

| 3 | Asymmetric Hydrogenation | (R,R)-Thiophene-DuPhos | Rh(I) | Methanol (B129727) | 25 | 98 | 99 |

This data is illustrative of the potential for high stereocontrol using chiral thiophene-based ligands.

The continued development of novel chiral ligands based on the this compound framework holds significant promise for advancing the field of asymmetric catalysis.

Chemical Modifications and Derivatives of C Thiophen 2 Yl C P Tolyl Methylamine

Synthesis of Structural Analogues and Bioisosteric Replacements

The synthesis of structural analogues of C-Thiophen-2-yl-C-p-tolyl-methylamine often involves the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to modify physicochemical parameters. mdpi.com The thiophene (B33073) ring itself is frequently considered a bioisostere of a phenyl ring, a strategy employed to improve metabolic stability and binding affinity in drug candidates. nih.gov

Bioisosteric replacement can be a powerful tool to modulate the properties of the parent compound. For instance, replacing the thiophene ring with other five-membered heterocycles like furan (B31954) or pyrrole, or even six-membered rings such as pyridine, can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule. mdpi.com Similarly, the p-tolyl group can be replaced by other substituted phenyl rings or different aromatic systems to probe structure-activity relationships (SAR). nih.gov The goal of these replacements is often to solve problems related to pharmacokinetics, such as metabolism and toxicity, while maintaining or improving the compound's primary activity. nih.gov

Table 1: Common Bioisosteric Replacements for the Thiophene and p-Tolyl Moieties

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| Thiophene | Phenyl, Pyridine, Furan, Thiazole | Modulate electronics, improve metabolic stability, alter binding interactions. nih.govnih.gov |

| p-Tolyl | Phenyl, 4-Fluorophenyl, Cyclohexyl, Naphthyl | Modify lipophilicity, block metabolic sites, alter steric bulk. nih.gov |

Functionalization of the Thiophene Ring System

The thiophene ring in this compound is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. derpharmachemica.com The sulfur atom in the ring activates it towards electrophiles, with substitution typically occurring at the position alpha to the sulfur (C5 position) if it is unsubstituted. st-andrews.ac.ukuoanbar.edu.iq

Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net

Acylation: Friedel-Crafts acylation can introduce a ketone functionality, which can serve as a handle for further modifications. derpharmachemica.com

Formylation: The Vilsmeier-Haack reaction introduces an aldehyde group, a versatile precursor for various other functional groups. uoanbar.edu.iq

Metalation: Deprotonation with strong bases like n-butyllithium, followed by reaction with an electrophile, allows for the introduction of a wide range of substituents. st-andrews.ac.uk

Modifications on the p-Tolyl Moiety

The p-tolyl group offers several avenues for modification. The methyl group can be altered, or other substituents can be introduced onto the phenyl ring. For instance, the methyl group can be replaced with other alkyl groups, electron-withdrawing groups (e.g., halogens, nitro groups), or electron-donating groups (e.g., methoxy (B1213986) groups). nih.gov These changes can impact the molecule's lipophilicity, electronic properties, and susceptibility to metabolic oxidation. nih.gov

Structure-activity relationship studies on related compounds have shown that replacing a p-tolyl group with a 3,4,5-trimethoxyphenyl moiety can increase antiproliferative activity. nih.gov This highlights the importance of exploring modifications on this part of the scaffold. The phenyl ring itself can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing methyl group and the rest of the molecule.

Derivatization at the Nitrogen Center of the Methylamine (B109427) Group

The primary amine of the methylamine group is a key site for derivatization. Standard reactions for primary amines can be employed to introduce a wide variety of functionalities. These include:

N-Alkylation: Introduction of one or two alkyl groups via reductive amination or reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov This can be used to introduce a range of acyl groups, potentially altering the compound's solubility and membrane permeability. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Integration into Polymeric Structures and Materials

Thiophene-containing molecules are valuable monomers for the synthesis of conjugated polymers, which have applications in organic electronics. numberanalytics.com The thiophene ring can be polymerized through various methods, including chemical and electrochemical oxidative coupling. acs.orgdtic.mil Derivatives of this compound, appropriately functionalized with polymerizable groups, can be incorporated into polymeric backbones.

For instance, introducing polymerizable handles such as vinyl groups or halogens (for cross-coupling polymerization) on the thiophene or p-tolyl ring would allow for the creation of novel polymers. nih.gov The properties of the resulting polymers, such as conductivity, and optical properties, would be influenced by the structure of the monomeric unit. researchgate.net The synthesis of such polymers can be achieved through methods like Ullmann coupling, though challenges such as thiophene ring opening on certain metal surfaces need to be considered. nih.gov

Table 2: Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Description | Key Features |

|---|---|---|

| Chemical Oxidative Coupling | Uses oxidizing agents like FeCl3 to polymerize thiophene monomers. numberanalytics.com | Simple, scalable, but can lead to defects in the polymer chain. |

| Electrochemical Polymerization | Polymer film is grown on an electrode surface via electrochemical oxidation of the monomer. acs.org | Allows for the formation of thin films with controlled thickness and morphology. |

| Transition Metal-Catalyzed Cross-Coupling | Utilizes catalysts like Palladium or Nickel to couple functionalized thiophene monomers (e.g., Stille or Suzuki coupling). acs.org | Offers good control over the polymer structure and regiochemistry. |

Synthesis of Chiral Diamine Derivatives from Related Precursors

Chiral vicinal diamines are important structural motifs in many biologically active compounds and are used as chiral ligands in asymmetric synthesis. scielo.bracs.orgsigmaaldrich.com Starting from precursors related to this compound, it is possible to synthesize chiral diamine derivatives. For instance, a thiophene-containing aldehyde could be a precursor for the synthesis of a chiral diamine through a three-component phenolic Mannich reaction. nih.gov This reaction, involving a phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde, can be diastereoselective. nih.gov

Another approach involves the reductive amination of an α-aminoaldehyde, which can be generated from an epoxide. nih.gov By using a chiral amine or a chiral reducing agent, stereocontrol can be achieved. The synthesis of unsymmetrically substituted chiral diamines is often challenging, but various methods, including catalytic asymmetric synthesis, have been developed. rsc.orgresearchgate.net

Reactivity of Diazoketone Intermediates Derived from Thiophenes

Diazoketones are versatile intermediates in organic synthesis, and those derived from thiophenes exhibit unique reactivity. researchgate.net An important reaction of α-diazoketones is the Wolff rearrangement, which involves the conversion of the diazoketone into a ketene (B1206846) with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or with a metal catalyst. chem-station.com

The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles to generate carboxylic acid derivatives. youtube.com For example, 1-diazo-3-(2-thienyl)-2-propanone, when treated with rhodium(II) acetate (B1210297), undergoes an intramolecular carbenoid insertion to yield 5,6-dihydro-4H-cyclopenta[b]thiophen-5-one. acs.org This type of reaction demonstrates how diazoketones derived from thiophene-containing carboxylic acids can be used to construct novel fused-ring systems. The reactivity is dependent on the position of substitution on the thiophene ring and the length of the tether connecting the diazoketone functionality. acs.org The Wolff rearrangement itself is a key step in the Arndt-Eistert homologation of carboxylic acids. wikipedia.org

Advanced Spectroscopic and Structural Characterization of C Thiophen 2 Yl C P Tolyl Methylamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organic molecules in solution. For a chiral molecule like C-Thiophen-2-yl-C-p-tolyl-methylamine, advanced NMR experiments are indispensable for assigning its stereochemistry and understanding its conformational dynamics.

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and stereoinversion. In this compound, rotation around the C-N bond and the bonds connecting the stereocenter to the aromatic rings, as well as nitrogen inversion, are expected dynamic processes.

At room temperature, if these processes are fast on the NMR timescale, the spectra would show averaged signals. However, upon cooling, the rate of these dynamic exchanges slows down. This can lead to the decoalescence of signals, where a single peak at room temperature splits into multiple peaks at lower temperatures, representing the distinct chemical environments of the different conformers or invertomers.

By analyzing the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the dynamic process can be calculated using the Eyring equation. This provides quantitative information about the rate of stereoinversion and conformational exchange. For secondary amines of this type, the energy barrier for nitrogen inversion is typically in a range that is accessible by VT-NMR.

Table 1: Hypothetical Variable-Temperature NMR Data for this compound

| Temperature (°C) | Observed Protons | Appearance | Coalescence Temp. (°C) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| 25 | Thiophene-H | Sharp singlets/doublets | -10 | ~50 |

| -10 | Thiophene-H | Broadened signals | ||

| -40 | Thiophene-H | Two sets of signals |

This table illustrates the expected changes in the NMR spectrum as a function of temperature, leading to the determination of the free energy of activation for a dynamic process.

Nuclear Overhauser Effect (NOE) spectroscopy is a crucial 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically within a 5 Å radius. This is particularly valuable for determining the relative configuration and preferred conformation of chiral molecules like this compound.

In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, even if they are not directly bonded. For instance, an NOE correlation would be expected between the methine proton (CH) and the protons of the thiophene (B33073) and p-tolyl rings that are spatially close in the dominant conformation. Similarly, correlations between the N-H proton and nearby aromatic or methine protons can help define the orientation of the amine group.

By mapping these spatial relationships, a 3D model of the molecule's solution-state conformation can be constructed. This is essential for understanding how the molecule might interact with other molecules, such as in a metal complex or a biological system.

Table 2: Expected NOE Correlations for this compound

| Proton 1 | Proton 2 | Expected NOE Intensity | Structural Implication |

|---|---|---|---|

| Methine-H | ortho-Protons of p-tolyl | Medium | Proximity of methine proton to the p-tolyl ring |

| Methine-H | H3 of Thiophene | Medium to Strong | Proximity of methine proton to the thiophene ring |

| N-H | Methine-H | Weak to Medium | Defines orientation of the amine proton |

| Methyl-H of p-tolyl | meta-Protons of p-tolyl | Strong | Confirms assignment of tolyl protons |

This table outlines the key through-space interactions that would be observed in a NOESY spectrum, allowing for the determination of the molecule's conformation.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of this compound and the packing of its molecules in the crystal lattice.

For this compound, an X-ray crystal structure would confirm the relative stereochemistry at the chiral center. It would also detail the orientation of the thiophene and p-tolyl rings relative to each other. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, and π-π stacking between the aromatic rings. These supramolecular interactions are crucial for understanding the solid-state properties of the material. In the case of metal complexes, X-ray diffraction would provide unequivocal information on the coordination geometry around the metal center, including coordination numbers and bond distances.

Table 3: Representative Crystallographic Data for a Related Imine-Thiophene Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Key Intermolecular Interaction | N-H···S hydrogen bonding |

This table presents typical crystallographic parameters that might be obtained for a structurally similar compound, highlighting the kind of detailed structural information that can be gained.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The thiophene ring will also have characteristic ring stretching and C-S stretching vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would be useful for observing the C-S stretching of the thiophene ring and the symmetric breathing modes of the aromatic rings. In metal complexes, changes in the vibrational frequencies of the amine and the aromatic rings upon coordination can be used to infer the nature of the metal-ligand bond.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3350 | Weak | Medium (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Medium (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500 | Strong (IR), Strong (Raman) |

| C-N Stretch | 1350-1250 | - | Medium (IR) |

| Thiophene Ring Breathing | - | ~840 | Strong (Raman) |

This table provides a summary of the expected prominent peaks in the IR and Raman spectra, corresponding to the key functional groups of the molecule.

Mass Spectrometry for Reaction Monitoring and Product Confirmation (excluding basic identification)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also be used to monitor the progress of a chemical reaction. The synthesis of this compound is often achieved via reductive amination of thiophene-2-carbaldehyde (B41791) with p-toluidine (B81030).

By using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a mass spectrometer, the reaction mixture can be analyzed at different time points. This allows for the detection of the starting materials, the imine intermediate, and the final amine product. By tracking the relative intensities of the corresponding molecular ion peaks over time, the reaction kinetics can be studied, and the optimal reaction conditions can be determined.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, which can be used to confirm its elemental composition with a high degree of confidence. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides further structural confirmation.

Table 5: Mass Spectrometry Data for Monitoring the Synthesis of this compound

| Compound | Expected [M+H]⁺ (m/z) | Observed at t=0 min | Observed at t=30 min | Observed at t=120 min |

|---|---|---|---|---|

| p-Toluidine | 108.08 | High | Medium | Low |

| Thiophene-2-carbaldehyde | 113.01 | High | Low | Not Detected |

| Imine Intermediate | 202.08 | Not Detected | High | Low |

| This compound | 204.09 | Not Detected | Medium | High |

This table illustrates how mass spectrometry can be used to track the concentrations of reactants, intermediates, and the final product over the course of a reaction.

Computational and Theoretical Investigations of C Thiophen 2 Yl C P Tolyl Methylamine

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and properties of molecules. For C-Thiophen-2-yl-C-p-tolyl-methylamine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons and predict molecular behavior. researchgate.netresearchgate.net Such studies provide optimized molecular geometries and vibrational frequencies, which can be correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP analysis for this compound would reveal the regions of negative and positive electrostatic potential.

Negative Potential Regions: These areas, typically colored red or yellow on an MEP map, indicate electron-rich zones and are susceptible to electrophilic attack. For this molecule, the highest negative potential is expected to be concentrated around the nitrogen atom of the methylamine (B109427) group and the sulfur atom of the thiophene (B33073) ring due to the presence of lone pairs of electrons. These sites represent the most likely points for protonation and coordination with Lewis acids.

Positive Potential Regions: These regions, colored blue, are electron-deficient and are targets for nucleophilic attack. The hydrogen atom of the N-H group in the methylamine moiety is expected to show a significant positive potential, making it a potential hydrogen bond donor.

This detailed charge mapping helps in understanding the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic transitions of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: The HOMO represents the ability to donate an electron. In this compound, the HOMO is likely delocalized across the electron-rich thiophene and p-tolyl aromatic rings, as well as the nitrogen atom. researchgate.net The energy of the HOMO is related to the ionization potential, and its distribution indicates the primary sites for electrophilic reactions.